GSK3787
Description
Overview of Nuclear Receptors and Transcriptional Regulation
Nuclear receptors are a class of proteins found within cells that are responsible for sensing hormones, vitamins, and other lipophilic molecules. wikipedia.orgindigobiosciences.com Upon binding with their specific ligand, these receptors undergo a conformational change that allows them to bind directly to DNA and regulate the expression of specific genes. wikipedia.org This process classifies them as transcription factors. wikipedia.org The regulation of gene expression by nuclear receptors is a fundamental mechanism controlling development, homeostasis, and metabolism. wikipedia.orgnih.gov They can either activate (transactivation) or repress (transrepression) gene transcription by recruiting a host of other proteins called coregulators. wikipedia.orgindigobiosciences.com This intricate system allows for fine-tuned control over a vast array of physiological processes. nih.gov
PPAR Family Isoforms: PPARα, PPARβ/δ, and PPARγ
The PPARs are a subfamily of nuclear receptors with three distinct isoforms, each encoded by a separate gene: PPARα (alpha), PPARβ/δ (beta/delta), and PPARγ (gamma). wikipedia.orgnih.gov While they share a similar structure, these isoforms exhibit different tissue distribution and physiological functions. nih.govindiatimes.com
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. wikipedia.orgindiatimes.com It is a key regulator of lipid metabolism, and its activation by fibrate drugs helps lower triglyceride levels. wikipedia.org
PPARγ is most prominently found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and plays a critical role in glucose metabolism and insulin (B600854) sensitivity. wikipedia.orgwikipedia.org The thiazolidinedione class of antidiabetic drugs exerts its effects by activating PPARγ. wikipedia.org
PPARβ/δ is ubiquitously expressed in many tissues, including the brain, adipose tissue, skin, and skeletal muscle. wikipedia.orgnih.gov It is involved in a wide range of functions, most notably enhancing fatty acid oxidation and energy expenditure. nih.govindiatimes.com
All PPAR isoforms function by forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, thereby controlling their transcription. wikipedia.orgnih.gov
| PPAR Isoform | Primary Tissue Expression | Primary Physiological Function |
|---|---|---|
| PPARα | Liver, Heart, Skeletal Muscle, Kidney wikipedia.org | Fatty acid oxidation, lipid metabolism indiatimes.com |
| PPARβ/δ | Ubiquitous (Brain, Adipose Tissue, Skin, Skeletal Muscle) wikipedia.org | Fatty acid metabolism, energy expenditure, inflammation nih.govphysiology.org |
| PPARγ | Adipose Tissue, Colon, Macrophages wikipedia.orgwikipedia.org | Adipocyte differentiation, glucose metabolism, lipid storage nih.govwikipedia.org |
Physiological Roles of PPARδ in Biological Systems
PPARδ is a critical regulator of energy homeostasis and metabolic function. nih.gov Its activation governs a variety of biological processes. A primary role of PPARδ is the modulation of cellular energy consumption; in muscle cells, its activation can switch the primary energy source from glucose to fatty acids, enhancing fatty acid oxidation. wikipedia.orgnih.gov This receptor is involved in fatty acid uptake and transport, insulin secretion, and improving insulin sensitivity. nih.gov
Beyond metabolism, PPARδ plays roles in:
Wound Healing and Skin: It is involved in the differentiation, migration, and proliferation of keratinocytes, the primary cells of the epidermis. wikipedia.org
Inflammation: PPARδ can exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. researchgate.net
Myelination: Studies in knockout mice have suggested a role for PPARδ in the myelination of the corpus callosum in the brain. wikipedia.org
The expression of PPARδ itself is increased by exercise, which contributes to an enhanced fat-burning capacity in muscle. wikipedia.org Its target genes include key players in metabolism such as PDK4, ANGPTL4, and CD36. wikipedia.org
Rationale for Pharmacological Targeting of PPARδ in Disease Pathogenesis
Given its central role in regulating lipid and glucose metabolism, inflammation, and energy balance, PPARδ is a significant therapeutic target for a range of diseases. acs.orgnih.gov The ability of PPARδ activation to promote fatty acid oxidation and improve insulin sensitivity makes it an attractive target for treating metabolic syndrome, obesity, and dyslipidemia. nih.govacs.org Pharmacological modulation of this receptor could potentially mimic the metabolic benefits of exercise. wikipedia.org
Furthermore, its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases. physiology.orgresearchgate.net However, the development of drugs targeting PPARδ has been approached with caution, as some studies have raised concerns about its role in cancer progression, making the development of highly selective modulators crucial. wikipedia.orgnih.gov The availability of both selective agonists (activators) and antagonists (inhibitors) is essential for fully understanding its function and therapeutic potential. nih.gov
Introduction of GSK3787 as a Research Tool in PPARδ Biology
To dissect the specific functions of PPARδ, researchers rely on highly selective molecular tools. This compound is one such tool, identified as a potent, selective, and irreversible antagonist of PPARδ. selleckchem.commedchemexpress.com This compound has been instrumental in distinguishing the functions of PPARδ from those of the other PPAR isoforms.
This compound works by forming a covalent bond with a specific cysteine residue within the ligand-binding domain of the PPARδ receptor, leading to its irreversible inactivation. selleckchem.comnih.gov Its high selectivity is a key feature; it shows potent antagonism for PPARδ while having no measurable affinity for PPARα and significantly lower efficacy in modulating PPARγ activity. medchemexpress.comnih.govrndsystems.com
| Compound | Target | Activity | Selectivity (pIC50) |
|---|---|---|---|
| This compound | PPARδ | Antagonist | 6.6 medchemexpress.comrndsystems.com |
| PPARα | No measurable affinity | < 5 medchemexpress.comrndsystems.com | |
| PPARγ | Weak agonist/antagonist activity | < 5 medchemexpress.comrndsystems.com |
Research studies have utilized this compound to block the effects of PPARδ agonists. For instance, in both in vitro cell models and in vivo studies, this compound has been shown to effectively prevent the agonist-induced expression of PPARδ target genes, such as Angptl4 and Adrp. selleckchem.comnih.gov This is achieved by reducing the binding of the PPARδ receptor to the promoter regions of these genes. medchemexpress.comnih.gov By providing a means to specifically block the PPARδ signaling pathway, this compound serves as an invaluable chemical probe for researchers working to unravel the complex and multifaceted roles of PPARδ in health and disease. nih.gov
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
| Record name | GSK-3787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK3787 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Gsk3787
Identification and Characterization of GSK3787 as a Selective PPARδ Antagonist
This compound, chemically known as 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, has been identified as a potent and selective ligand for PPARδ. Its characterization has been pivotal in understanding the functional roles of this nuclear receptor both in vitro and in vivo nih.govwikipedia.orgwikidata.orgnih.gov.
Irreversible Antagonism and Covalent Binding Mechanism of this compound
A defining feature of this compound is its irreversible antagonism of PPARδ. This irreversible nature stems from its ability to form a covalent bond within the ligand binding domain (LBD) of PPARδ nih.govwikipedia.orgwikidata.orgnih.govwikipedia.orgwikipedia.orgbio-techne.comguidetopharmacology.org. This covalent modification ensures a sustained inhibitory effect on the receptor's activity.
Ligand Binding Domain Interactions of this compound with PPARδ (e.g., Cys249)
The covalent binding mechanism of this compound specifically involves a cysteine residue, Cys249, located within the ligand binding pocket of human and mouse PPARδ wikidata.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgatomixresearch.com. This interaction at Cys249 is crucial for its irreversible antagonistic action. Other residues may also be involved in polar or hydrophobic interactions, but the covalent modification of Cys249 is a key determinant of its irreversible binding nih.govjkchemical.com.
Selectivity Profile of this compound for PPARδ Over PPARα and PPARγ
This compound exhibits a high degree of selectivity for PPARδ. In ligand displacement assays, it demonstrates a pIC50 of 6.6 for human PPARδ wikipedia.orgwikipedia.orguni.luguidetomalariapharmacology.org. Critically, it shows no measurable affinity for human PPARα or PPARγ, with pIC50 values typically less than 5 or greater than 10 µM in standard in vitro assays wikipedia.orgbio-techne.comguidetopharmacology.orgwikipedia.orguni.luguidetomalariapharmacology.org. While some studies indicate weak agonistic and antagonistic activity towards PPARγ, its efficacy in modulating PPARγ activity is significantly lower compared to its potent antagonism of PPARδ nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov. This selectivity profile underscores its utility as a specific tool for studying PPARδ functions.
Table 1: Selectivity Profile of this compound for PPAR Subtypes
| PPAR Subtype | This compound Activity | pIC50 / Affinity | Notes |
| PPARδ | Antagonist | 6.6 | Potent and irreversible wikipedia.orgwikipedia.orguni.luguidetomalariapharmacology.org |
| PPARα | No effect | < 5 or > 10 µM | No measurable affinity wikipedia.orgbio-techne.comguidetopharmacology.orgwikipedia.orguni.luguidetomalariapharmacology.org |
| PPARγ | Weak Agonist/Antagonist | Markedly lower efficacy than for PPARδ | Modulates coregulator peptides, but significantly less potent than for PPARδ nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgnih.gov |
Transcriptional Regulation by this compound in PPARδ-Dependent Pathways
This compound modulates gene expression by interfering with PPARδ-dependent transcriptional activity. Its effects are observed in both ligand-induced and, in specific contexts, basal gene transcription.
Antagonism of Ligand-Induced Gene Expression (e.g., ANGPTL4, ADRP)
This compound effectively antagonizes the upregulation of PPARδ target genes induced by PPARδ agonists such as GW0742. For instance, in wild-type mouse colon, this compound prevents the GW0742-induced increase in Angptl4 (angiopoietin-like 4) and Adrp (adipose differentiation-related protein) mRNA expression nih.govwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov. This antagonism is linked to a reduction in PPARδ promoter occupancy on the Angptl4 and Adrp genes, as demonstrated by chromatin immunoprecipitation (ChIP) analysis nih.govwikipedia.orgwikipedia.orguni.lu. Similar effects have been observed in various cellular models, including mouse primary fibroblasts, mouse keratinocytes, and several human cancer cell lines such as A431 (skin cancer), MCF7 (breast), Huh7 (liver), and HepG2 (liver) nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. However, it's noted that this compound does not antagonize basal expression of ANGPTL4 or ADRP in some human cancer cell lines nih.govwikipedia.orgwikipedia.org.
Table 2: this compound Antagonism of Ligand-Induced Gene Expression
| Target Gene | Ligand-Induced Effect (Agonist) | This compound Effect (Antagonism) | Model System | Reference |
| ANGPTL4 | Upregulation by GW0742 | Prevents upregulation | Wild-type mouse colon, mouse fibroblasts, mouse keratinocytes, human cancer cell lines (A431, MCF7, Huh7, HepG2) | nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov |
| ADRP | Upregulation by GW0742 | Prevents upregulation | Wild-type mouse colon, mouse fibroblasts, mouse keratinocytes, human cancer cell lines (A431, Huh7, HepG2) | nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lunih.gov |
Inhibition of Basal Gene Transcription (e.g., CPT1a, PDK4)
Beyond ligand-induced effects, this compound has also been shown to inhibit the basal transcription of certain PPARδ-regulated genes, notably carnitine palmitoyl (B13399708) transferase 1a (CPT1a) and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) nih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org. This inhibition has been observed in human skeletal muscle cells at concentrations up to 1 µM nih.govwikipedia.orgwikipedia.orgwikipedia.org. This suggests that this compound can modulate PPARδ activity even in the absence of exogenous agonists for these specific target genes, highlighting a more direct inhibitory role on basal transcriptional machinery in certain cell types.
Table 3: this compound Inhibition of Basal Gene Transcription
| Target Gene | Basal Expression Effect (this compound) | Model System | Reference |
| CPT1a | Inhibition | Human skeletal muscle cells | nih.govwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org |
| PDK4 | Inhibition | Human skeletal muscle cells | nih.govwikipedia.orgwikipedia.orgwikipedia.org |
Biological and Physiological Effects of Gsk3787 Across Systems
Role of GSK3787 in Inflammatory Processes
This compound, as an antagonist of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), plays a modulatory role in inflammatory pathways. Its effects are complex and can vary depending on the tissue, the phase of the inflammatory response, and the hormonal status of the system being studied.
Research on porcine endometrium provides specific insights into the immunomodulatory effects of this compound. In in vitro studies using endometrial tissue stimulated with lipopolysaccharide (LPS) to induce inflammation, this compound was found to modulate the expression and secretion of cytokines. nih.govnih.gov The effect of PPARβ/δ ligands, including this compound, was particularly noted during the mid-luteal phase of the estrous cycle. nih.gov In this inflammatory context, this compound demonstrated pro-inflammatory properties by stimulating the expression of various immune mediators. nih.gov These findings indicate that through its antagonism of PPARβ/δ, this compound is involved in controlling the endometrial inflammatory response. nih.gov
Studies on inflamed porcine endometrial tissue have detailed the specific effects of this compound on key inflammatory signaling molecules. nih.govjpp.krakow.pl In an LPS-induced inflammatory state, treatment with this compound led to an increased mRNA abundance of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Furthermore, the antagonist uniquely increased the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov The expression levels of these pro-inflammatory cytokines were significantly influenced by both the hormonal and inflammatory status of the tissue. nih.gov These results suggest that under certain inflammatory conditions, antagonism of PPARβ/δ by this compound can enhance the expression of pro-inflammatory cytokines. nih.govresearchgate.net
Neuroinflammation is an inflammatory response within the central nervous system, primarily mediated by resident immune cells called microglia. nih.govpurdue.edu When activated by injury or pathogenic stimuli, microglia release pro-inflammatory mediators, including cytokines and chemokines, which can contribute to neurodegeneration. nih.govpurdue.edu This process is a pathological hallmark of several neurological diseases. purdue.edu While the roles of various cytokines and cellular pathways in neuroinflammation are under active investigation, specific studies detailing the direct effects of this compound on microglial activation and the neuroinflammatory process were not found in the search results.
Impact of this compound on Cellular Proliferation and Differentiation
This compound's function as a PPARβ/δ antagonist extends to the regulation of cellular growth and specialization, with notable research conducted in the contexts of cancer and skin cell biology.
The effect of this compound on the proliferation of various human cancer cell lines has been investigated. Research indicates that this compound does not have an effect on cell proliferation in the cell lines tested. nih.govnih.gov In studies examining human skin (A431), liver (HepG2, Huh7), breast (MCF7), and lung (H1838, A549) cancer cells, treatment with this compound at concentrations ranging from 0.1 to 10 μM did not alter the rate of cell proliferation. nih.gov This lack of effect was consistent whether this compound was administered alone or in combination with a PPARβ/δ agonist, GW0742. nih.govnih.gov
Table 1: Effect of this compound on Proliferation of Human Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Proliferation |
|---|---|---|
| A431 | Skin | No effect |
| HepG2 | Liver | No effect |
| Huh7 | Liver | No effect |
| MCF7 | Breast | No effect |
| H1838 | Lung | No effect |
| A549 | Lung | No effect |
Keratinocytes, the primary cells of the epidermis, undergo a continuous process of proliferation and differentiation to maintain the skin barrier. embopress.org The PPARβ/δ receptor is known to play a role in this process, with studies showing that activation of PPARs can stimulate keratinocyte differentiation. nih.govresearchgate.net As a PPARβ/δ antagonist, this compound modulates these functions. Research has shown that this compound effectively antagonizes ligand-induced gene expression in mouse keratinocytes. nih.govnih.govresearchgate.net By blocking the PPARβ/δ receptor, this compound can inhibit the signaling pathways that promote differentiation, thereby modulating the normal cycle of keratinocyte maturation. nih.govnih.gov
This compound in Metabolic Regulation
This compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a significant role in the transcriptional regulation of genes involved in various metabolic processes. nih.govnih.govmedchemexpress.com As a PPARβ/δ antagonist, this compound provides a valuable tool for elucidating the specific functions of this receptor in metabolic control, including lipid metabolism, glucose homeostasis, and substrate utilization. nih.gov Its ability to block the activity of PPARβ/δ allows researchers to investigate the consequences of inhibiting this signaling pathway in different physiological and pathophysiological contexts.
Investigations into Lipid Metabolism Pathways
The role of PPARβ/δ in lipid metabolism is well-established, with its activation generally leading to increased fatty acid catabolism and transport. nih.govmdpi.com this compound has been instrumental in confirming and exploring the specifics of this function by demonstrating the effects of its antagonism.
In vivo studies have shown that this compound can effectively block the ligand-induced expression of PPARβ/δ target genes that are crucial for lipid metabolism. nih.gov For instance, the administration of a PPARβ/δ agonist, GW0742, leads to a significant upregulation of Angiopoietin-like 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA in the colon epithelium of wild-type mice. nih.govmedchemexpress.com Both Angptl4 and Adrp are involved in lipid transport and triglyceride metabolism. Co-administration of this compound with GW0742 completely prevents this upregulation, demonstrating its potent antagonistic effect on this pathway in vivo. nih.govmedchemexpress.com This effect was absent in PPARβ/δ-null mice, confirming the specificity of this compound's action through this receptor. nih.govmedchemexpress.com
Chromatin immunoprecipitation (ChIP) analysis further corroborates these findings by showing that the antagonism is a result of reduced binding of the PPARβ/δ receptor to the promoter regions of its target genes, such as Angptl4 and Adrp. nih.gov While the agonist GW0742 enhances the recruitment of PPARβ/δ to the DNA, co-administration with this compound markedly diminishes this association. medchemexpress.com
| Treatment Group | Angptl4 mRNA Expression (Fold Change vs. Vehicle) | Adrp mRNA Expression (Fold Change vs. Vehicle) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| GW0742 (Agonist) | Significant Increase | Significant Increase |
| This compound (Antagonist) | No Significant Change | No Significant Change |
| GW0742 + this compound | Upregulation Prevented | Upregulation Prevented |
Studies on Glucose Homeostasis and Insulin (B600854) Sensitivity
The PPAR family of receptors, including both PPARβ/δ and PPARγ, are recognized as important modulators of glucose metabolism and insulin sensitivity. nih.govnih.gov Activation of either receptor has been shown to improve glucose tolerance. nih.gov The effect of the PPARβ/δ antagonist this compound on these parameters is complex, partly due to its slight interaction with PPARγ. nih.govnih.gov
Studies in mice have shown that the genetic absence of PPARβ/δ results in higher blood glucose levels, which is indicative of glucose intolerance. nih.gov This suggests that basal PPARβ/δ activity is necessary for maintaining normal glucose homeostasis. By antagonizing this receptor, this compound could potentially influence glucose tolerance. nih.gov
| Receptor | Primary Activity of this compound | Implication for Glucose Homeostasis |
|---|---|---|
| PPARβ/δ | Potent Antagonist | Inhibition may lead to impaired glucose tolerance. nih.gov |
| PPARγ | Weak Antagonist / Weak Agonist | Complex effects; agonism improves insulin sensitivity, while antagonism could worsen it. nih.govnih.govjci.org |
| PPARα | No effect | Does not directly interfere with PPARα-mediated glucose regulation. nih.govnih.gov |
Fatty Acid Oxidation and Carbon Substrate Utilization
PPARβ/δ activation is a known driver of fatty acid oxidation (FAO), particularly in tissues like skeletal muscle and liver. mdpi.com It promotes a metabolic switch towards burning fat for energy. mdpi.com As a potent antagonist, this compound is expected to inhibit this process.
Initial characterization of this compound demonstrated its ability to inhibit the expression of key genes involved in both fatty acid oxidation and glucose utilization in human skeletal muscle cells. nih.gov Specifically, this compound was found to inhibit both the basal and ligand-induced expression of Carnitine Palmitoyltransferase 1a (CPT1a) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). nih.gov
CPT1a is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov By inhibiting CPT1a expression, this compound directly curtails the capacity for fatty acid oxidation.
PDK4 is an enzyme that inactivates the pyruvate dehydrogenase complex (PDC), which is a critical gatekeeper for the entry of pyruvate (from glucose) into the TCA cycle for oxidation. By inhibiting PDK4, this compound would be expected to increase PDC activity, thereby promoting the oxidation of glucose over fatty acids.
The dual inhibition of both CPT1a and PDK4 by this compound suggests a complex role in regulating substrate choice. While inhibiting CPT1a aligns with the expected outcome of PPARβ/δ antagonism (reduced FAO), the inhibition of PDK4 suggests a potential shift towards glucose utilization, which is somewhat counterintuitive to the general effects of blocking a receptor that promotes fat burning. This highlights the intricate and context-dependent nature of metabolic regulation by the PPARβ/δ pathway.
| Target Enzyme | Metabolic Pathway | Effect of this compound on Expression | Predicted Metabolic Consequence |
|---|---|---|---|
| Carnitine Palmitoyltransferase 1a (CPT1a) | Fatty Acid Oxidation | Inhibition | Decreased utilization of fatty acids as an energy source. nih.gov |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Glucose Utilization (Inhibitor) | Inhibition | Increased oxidation of glucose. nih.gov |
Preclinical Research and Disease Models Utilizing Gsk3787
Delineating PPARδ Function in Skin and Musculoskeletal Disorders
Research into Atopic Dermatitis
Research into atopic dermatitis (AD) and related inflammatory skin conditions, such as psoriasis, has implicated PPARδ in disease pathogenesis. PPARβ/δ is observed to be overexpressed in psoriasis, and its activation contributes to the development of this inflammatory skin disease nih.gov. Studies have demonstrated that GSK3787, as a selective and irreversible PPARβ/δ antagonist, can reduce psoriasis-like pathological outcomes in transgenic animal models nih.govfishersci.ca.
Topical application of this compound in a transgenic mouse model of psoriasis effectively reduced psoriasis-like changes induced by PPARβ/δ activation nih.gov. Notably, due to its irreversible nature, this compound maintained its efficacy even with less frequent topical dosing, specifically when applied three times per week nih.gov. Furthermore, this compound was shown to reduce the expression of various inflammatory cytokines, including interleukin-17 (Il17), interleukin-23a (Il23a), interleukin-22 (Il22), and interleukin-1 beta (Il1b), in these mouse models ctdbase.org. While the role of PPARδ in atopic dermatitis has been less extensively investigated compared to psoriasis, its involvement in keratinocyte proliferation, differentiation, metabolism, oxidative stress, and the inflammatory response suggests it as a relevant therapeutic target for both conditions ctdbase.org.
Other Therapeutic Area Investigations
Beyond skin inflammatory conditions, this compound has been investigated in other therapeutic areas, highlighting the diverse physiological roles of PPARδ.
Studies on this compound in Rheumatoid Arthritis
Studies have explored the role of this compound in modulating the immunoregulatory functions of mesenchymal stem cells (MSCs) in the context of autoimmune diseases like rheumatoid arthritis (RA). Research indicates an inverse correlation between PPARβ/δ expression in MSCs and their immunosuppressive potential.
Treatment of human MSCs (hMSCs) with this compound, or the use of MSCs derived from PPARβ/δ-deficient mice (PPARβ/δ−/− MSCs), demonstrated that the inhibition or knockdown of PPARβ/δ enhances the immunoregulatory capabilities of MSCs. Specifically, PPARβ/δ−/− MSCs exhibited a greater capacity to inhibit the proliferation of T lymphocytes in vitro and to suppress the development and progression of arthritis in a collagen-induced arthritis (CIA) animal model, when compared to PPARβ/δ+/+ MSCs. When primed with proinflammatory cytokines, PPARβ/δ−/− MSCs showed increased expression levels of key immunosuppressive mediators, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and nitric oxide (NO). This enhanced NO production was attributed to an increased retention of the nuclear factor-kappa B (NF-κB) p65 subunit on the inducible nitric oxide synthase promoter, resulting from PPARβ/δ silencing.
Table 1: Impact of PPARβ/δ Inhibition on MSC Immunosuppressive Potential in Rheumatoid Arthritis Models
| MSC Type/Treatment | T Lymphocyte Proliferation Inhibition (in vitro) | Arthritic Development/Progression in CIA Model | Expression of Immunosuppressive Mediators (VCAM-1, ICAM-1, NO) |
| hMSCs + this compound | Enhanced | Not directly specified in this context | Not directly specified in this context |
| PPARβ/δ−/− MSCs | Higher capacity | Inhibited | Higher levels (when primed with proinflammatory cytokines) |
| PPARβ/δ+/+ MSCs | Lower capacity | Not inhibited (control) | Lower levels (when primed with proinflammatory cytokines) |
Exploration in Neurodegenerative Conditions (e.g., Alzheimer's Disease)
Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a member of the nuclear receptor family involved in lipid metabolism and inflammatory processes fishersci.ca. Despite its presence in brain cells across various regions, its precise role in neurodegeneration and neuroinflammation has been less comprehensively understood fishersci.ca. This compound functions as a PPARβ/δ antagonist fishersci.ca.
Some studies suggest a link between the downregulation of PPAR-β/δ and neuroinflammation and insulin (B600854) resistance within the brain, factors relevant to the pathogenesis of Alzheimer's disease (AD). Conversely, PPAR-β/δ agonists have demonstrated significant anti-inflammatory effects in neuroinflammation models. These effects include the suppression of genes encoding inducible nitric oxide synthase (iNOS), various chemokines (such as CXCL1, CXCL2, CXCL10), and interleukins (IL1, IL6), while concurrently enhancing the expression of interleukin-10 (IL10). In this context, this compound, as an antagonist, would be expected to counteract these beneficial effects. Indeed, one study noted that this compound reversed the protective effects elicited by a PPAR-β/δ agonist (GW0742) in a neuroinflammation-related setting, implying that PPARβ/δ antagonism might be detrimental in certain neurodegenerative contexts fishersci.ca.
Role of this compound in Reproductive Biology (e.g., Porcine Endometrium, Bovine Embryonic Development)
This compound has been investigated for its impact on reproductive biology, specifically in the porcine endometrium and during bovine embryonic development.
Porcine Endometrium: Inflammation within the reproductive tract poses a significant threat to animal fertility. Studies have shown that PPARβ/δ ligands, including the antagonist this compound, modulate the expression and secretion of cytokines involved in the inflammatory response in porcine endometrium. Investigations focused on the effects of this compound on the mRNA abundance and protein secretion of various inflammatory mediators, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), interleukin-4 (IL-4), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α).
Both the PPARβ/δ agonist L-165,041 and the antagonist this compound increased the mRNA abundance of IL-1β, IL-6, and IL-8 during an inflammatory state, with the most pronounced effects observed during the mid-luteal phase of the estrous cycle. Conversely, these ligands also decreased IL-4 protein secretion under physiological conditions, predominantly in the mid-luteal phase. Notably, only this compound (the antagonist) led to an increase in TNF-α expression. The observed changes in immune mediator expression were influenced by both the phase of the estrous cycle and the inflammatory status. RNA-Sequencing (RNA-Seq) analysis revealed differentially expressed genes (DEGs) following this compound treatment in both the mid-luteal and follicular phases, with these genes being involved in processes such as the complement and coagulation cascade, NF-κB signaling pathway, and the synthesis of 15-eicosatetraenoic acid derivatives.
Table 2: Effect of this compound on Inflammatory Mediators in Porcine Endometrium
| Inflammatory Mediator | Effect of this compound (Antagonist) in Inflammatory State (Mid-Luteal Phase) | Effect of this compound (Antagonist) in Physiological State (Mid-Luteal Phase) |
| IL-1β mRNA | Increased | Not specified |
| IL-6 mRNA | Increased | Not specified |
| IL-8 mRNA | Increased | Not specified |
| IL-4 protein | Not specified | Decreased |
| TNF-α expression | Increased | Not specified |
Bovine Embryonic Development: this compound has been utilized as a specific PPARδ inhibitor in in vitro maturation (IVM) media to investigate the role of PPARδ during the pre-implantation period of bovine embryonic development nih.gov. Inhibition of PPARδ with this compound was found to severely perturb blastocyst (BL) formation and hatching.
Table 3: Impact of this compound on Bovine Embryonic Development
| Treatment | Effect on Blastocyst (BL) Formation | Effect on BL Hatching | Effect on Cellular Proliferation | Effect on Embryo Quality |
| This compound (PPARδ inhibitor) | Severely perturbed | Severely perturbed | Aberrantly affected | Aberrantly affected |
| Wnt agonist + this compound (PPARδ inhibitor) | Rescued | Rescued | Not directly specified | Not directly specified |
Advanced Research Methodologies and Translational Aspects
In Vitro Experimental Paradigms with GSK3787
This compound, a potent and selective antagonist of PPARβ/δ, has been a valuable tool in understanding the functional roles of this nuclear receptor. Its in vitro characterization involves a suite of experimental approaches designed to dissect its molecular mechanisms and cellular effects. nih.govnih.govresearchgate.netmedchemexpress.com
Reporter Gene Assays for PPAR Activity Assessment
Reporter gene assays are a fundamental tool for evaluating the transcriptional activity of nuclear receptors like PPARs in response to specific ligands. These assays typically involve transfecting cells with a plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase), allowing for quantification of PPAR-dependent transactivation. nih.govresearchgate.netresearchgate.net
Research Findings: this compound has been shown to effectively antagonize PPARβ/δ activity. Specifically, it effectively antagonized GW501516-induced PPARβ/δ-dependent transactivation. nih.govresearchgate.netresearchgate.net While primarily a PPARβ/δ antagonist, this compound also exhibited weak agonistic and antagonistic activities on PPARγ. Notably, it did not modulate PPARα-dependent transactivation and had no discernible effect on ligand-induced transactivation of PPARα by GW7647. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net
Table 1: Summary of this compound Effects on PPAR Activity in Reporter Gene Assays
| PPAR Subtype | This compound Effect (Basal Activity) | This compound Effect (Ligand-Induced Activity) | Ligand Used for Induction | Reference |
| PPARα | No modulation | No effect | GW7647 | nih.govresearchgate.netresearchgate.net |
| PPARβ/δ | No effect on basal expression | Effective antagonism | GW501516 | nih.govresearchgate.netmedchemexpress.comresearchgate.net |
| PPARγ | Modest increase (weak agonism) | Antagonism (weak) | GW1929 | nih.govresearchgate.netresearchgate.net |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Coregulator Interactions
TR-FRET assays are utilized to investigate the interaction between nuclear receptor ligand-binding domains (LBDs) and coactivator or corepressor peptides. This assay measures the FRET signal generated when a terbium-labeled LBD interacts with a fluorescein-labeled coregulator peptide, providing insights into ligand-induced conformational changes that affect coregulator recruitment or dissociation. nih.govresearchgate.net
Research Findings: TR-FRET assays confirmed that this compound modulates the association of both PPARβ/δ and PPARγ coregulator peptides in response to ligand activation, consistent with reporter assay data. nih.govnih.gov In the absence of the PPARβ/δ ligand GW501516, this compound caused dissociation of corepressor peptides SMRT-ID2 and NCoR-ID2 from the PPARβ/δ LBD. researchgate.netresearchgate.net Furthermore, this compound dose-dependently decreased the recruitment of the coactivator peptide C33 to the PPARβ/δ LBD in the absence of ligand. researchgate.netresearchgate.net The efficacy of this compound in modulating PPARγ activity was found to be markedly lower compared to its efficacy as a PPARβ/δ antagonist. nih.govnih.govresearchgate.net
Table 2: Summary of this compound Effects on PPAR Coregulator Interactions via TR-FRET Assays
| PPAR Subtype | Coregulator Type | Ligand Condition | This compound Effect | Reference |
| PPARβ/δ | Corepressor | Absence of ligand (GW501516) | Dissociation of SMRT-ID2 and NCoR-ID2 | researchgate.netresearchgate.netnih.gov |
| PPARβ/δ | Coactivator | Absence of ligand (GW501516) | Dose-dependent decrease in C33 recruitment | researchgate.netresearchgate.net |
| PPARγ | Coregulators | Ligand activation | Modulatory effect (lower efficacy than for PPARβ/δ) | nih.govnih.govresearchgate.net |
Quantitative Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (RT-PCR), also known as qPCR, is a sensitive method used to quantify mRNA expression levels of specific genes. This technique allows researchers to assess how this compound influences the transcription of PPAR target genes. nih.govresearchgate.netresearchgate.netmdpi.comresearcher.lifenih.gov
Research Findings: this compound demonstrated its antagonistic properties by antagonizing GW0742-induced upregulation of Angiopoietin-like protein 4 (Angptl4) and Adipose differentiation-related protein (Adrp) mRNA expression. This effect was observed in wild-type mouse colon, mouse fibroblasts, mouse keratinocytes, and several human cancer cell lines, including A431, MCF7, Huh7, and HepG2. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net However, this antagonism was not observed in Pparβ/δ-null mouse colon, indicating receptor-dependent mechanisms. nih.govmedchemexpress.comresearchgate.net Furthermore, some human cancer cell lines, such as H1838 and A549, showed resistance to PPARβ/δ antagonism by this compound regarding gene expression. researchgate.netresearchgate.net In bovine mammary epithelial cells, blocking PPARδ function with this compound strongly reduced the expression of fatty acid oxidation (FAO) related genes, such as Carnitine palmitoyltransferase 1 (Cpt1) and Pyruvate (B1213749) dehydrogenase kinase 4 (Pdk4). mdpi.com
Table 3: Summary of this compound Effects on Gene Expression via RT-PCR
| Cell/Tissue Type | Target Genes Affected (mRNA) | Ligand Condition | This compound Effect (Antagonism) | Reference |
| Wild-type mouse colon | Angptl4, Adrp | GW0742-induced | Antagonized upregulation | nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net |
| Mouse fibroblasts | Angptl4 | GW0742-induced | Antagonized upregulation | nih.govnih.govresearchgate.netresearchgate.net |
| Mouse keratinocytes | Angptl4 | GW0742-induced | Antagonized upregulation | nih.govnih.govresearchgate.netresearchgate.net |
| Human cancer cell lines (A431, MCF7, Huh7, HepG2) | ANGPTL4, ADRP | GW0742-induced | Antagonized upregulation (most lines) | nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.netresearchgate.net |
| Human cancer cell lines (H1838, A549) | ANGPTL4, ADRP | GW0742-induced | No antagonism | researchgate.netresearchgate.net |
| Bovine mammary epithelial cells | Cpt1, Pdk4 | Basal / Wnt-stimulated | Reduced expression (blocking PPARδ) | mdpi.com |
Chromatin Immunoprecipitation (ChIP) Analysis of PPARδ Promoter Occupancy
Chromatin Immunoprecipitation (ChIP) is an assay used to investigate the interaction between specific proteins and DNA in the context of chromatin. In the study of this compound, ChIP analysis was employed to assess the occupancy of PPARβ/δ and histone acetylation at the regulatory regions (PPREs) of target genes. nih.govresearchgate.net
Research Findings: ChIP analysis in wild-type mouse colon epithelium revealed that co-administration of this compound with the PPARβ/δ agonist GW0742 resulted in markedly less accumulation of PPARβ/δ in the PPRE region of both Angptl4 and Adrp genes. This finding correlated with the observed antagonism of ligand-induced mRNA expression. nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net Interestingly, oral administration of this compound alone caused a modest increase in the promoter occupancy of PPARβ/δ in the PPRE region of both Angptl4 and Adrp genes. nih.govmedchemexpress.com Changes in promoter occupancy of acetylated histone H4 (AcH4) were also observed, with co-administration of this compound and GW0742 leading to markedly less accumulation of AcH4 in the PPRE region of Angptl4 and Adrp genes in wild-type mouse colon epithelium. nih.gov
Table 4: Summary of this compound Effects on PPARδ Promoter Occupancy via ChIP Analysis
| Target Gene Promoter | Treatment Condition | Effect on PPARβ/δ Promoter Occupancy | Effect on Histone H4 Acetylation (AcH4) | Reference |
| Angptl4, Adrp | This compound alone (oral administration) | Modest increase | Essentially no effect | nih.govmedchemexpress.com |
| Angptl4, Adrp | GW0742 + this compound (co-administration) | Markedly less accumulation | Markedly less accumulation | nih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net |
Real-Time Cell Proliferation Monitoring (e.g., xCELLigence System)
Real-time cell proliferation monitoring, often conducted using systems like the xCELLigence system, provides a label-free, continuous, and quantitative assessment of cell growth, viability, morphology, and adhesion by measuring electrical impedance. This method offers significant advantages over endpoint assays by providing dynamic insights into cellular responses over extended periods. nih.govfiercebiotech.comresearchgate.netahajournals.orgols-bio.com
Research Findings: Studies utilizing the xCELLigence system have shown that neither the PPARβ/δ agonist GW0742 nor the antagonist this compound (at concentrations ranging from 0.1 to 10 µM) had any effect on cell proliferation in various human cancer cell lines, including A431, HepG2, Huh7, MCF7, H1838, and A549. nih.govnih.govresearchgate.netresearchgate.netfiercebiotech.comresearchgate.netnih.gov This suggests that this compound does not induce overt toxicity or significantly alter the proliferation rates of these cells under the tested conditions. researchgate.net However, in bovine blastocysts, blocking PPARδ function with this compound significantly reduced the cell proliferation ratio and impaired blastocyst quality. This inhibitory effect was rescued upon the addition of a Wnt agonist. mdpi.com
Table 5: Summary of this compound Effects on Cell Proliferation (xCELLigence System)
| Cell Line/Type | This compound Concentration Range | Effect on Cell Proliferation | Reference |
| Human cancer cell lines (A431, HepG2, Huh7, MCF7, H1838, A549) | 0.1 - 10 µM | No effect | nih.govnih.govresearchgate.netresearchgate.netfiercebiotech.comresearchgate.netnih.gov |
| Bovine blastocysts | Not specified (blocking PPARδ) | Significantly reduced | mdpi.com |
Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Secretion Quantification
Enzyme-Linked Immunosorbent Assays (ELISA) are widely used immunological assays for quantifying specific proteins, including secreted cytokines and other mediators, in biological samples such as cell culture media. This method provides quantitative data on protein secretion in response to various treatments. researcher.lifenih.govresearchgate.netbiorxiv.orgpatsnap.com
Research Findings: In in vitro studies on porcine endometrial tissue, this compound was investigated for its effects on the secretion of inflammatory mediators. It was found that this compound, as a PPARβ/δ antagonist, decreased interleukin-4 (IL-4) protein secretion in the physiological state, particularly in the mid-luteal phase of the estrous cycle. researcher.lifepatsnap.com Furthermore, this compound was observed to increase tumor necrosis factor-alpha (TNF-α) expression in the porcine endometrium. patsnap.com
Table 6: Summary of this compound Effects on Protein Secretion via ELISA
| Cell/Tissue Type | Secreted Protein | Physiological State | Inflammatory State | This compound Effect | Reference |
| Porcine endometrial tissue | IL-4 | Mid-luteal phase | Not specified | Decreased secretion | researcher.lifepatsnap.com |
| Porcine endometrial tissue | TNF-α | Not specified | Not specified | Increased expression | patsnap.com |
Novel Drug Delivery Systems for this compound
Evaluation of Drug Release Kinetics from Encapsulated Formulations
The controlled release of chemical compounds from delivery systems is a critical aspect of advanced drug delivery methodologies, influencing therapeutic efficacy and pharmacokinetic profiles. For this compound, studies have investigated its release kinetics when encapsulated within poly(ester amide) (PEA) particles, designed for specific delivery applications such as intra-articular administration researchgate.net.
Research involving this compound-loaded PEA particles, which contained 8 weight percent (wt.%) of the drug and had mean diameters of approximately 600 nanometers (nm), demonstrated a sustained release profile in vitro researchgate.net. Over a period of 30 days, only 11% of the encapsulated this compound was released researchgate.net. This slow release rate from the PEA particles was notably slower compared to the release of the free, unencapsulated drug, indicating the successful modulation of release kinetics by the polymeric delivery system researchgate.net. Differential scanning calorimetry (DSC) analyses further suggested that the drug was present in crystalline domains within the particles, which could contribute to the observed sustained release characteristics researchgate.net.
Table 1: In Vitro Drug Release Characteristics of this compound from PEA Particles
| Delivery System | Drug Loading (wt.%) | Mean Particle Diameter (nm) | Cumulative Release (% over 30 days) | Release Profile Comparison (vs. free drug) |
| PEA Particles | 8 | ~600 | 11 | Slower release |
Cellular Uptake and Toxicity Profiles of Delivery Systems
Understanding the cellular interactions, including uptake mechanisms and potential toxicity, of delivery systems encapsulating active compounds like this compound is paramount for assessing their translational potential. Investigations into the cellular uptake and toxicity of this compound-loaded PEA particles were conducted using immature murine articular cartilage (IMAC) cells researchgate.netresearchgate.net.
These studies revealed that the PEA particles, whether empty or loaded with this compound, exhibited low toxicity to IMAC cells researchgate.netresearchgate.net. Specifically, no significant toxic effects were observed when the drug was tested at concentrations up to 100 µM, as assessed by the MTT assay, a standard measure of metabolic activity and cell viability researchgate.net. Furthermore, a crucial finding was that the PEA particles themselves were not taken up by the IMAC cells researchgate.netresearchgate.net. This characteristic is particularly relevant for localized delivery applications, where minimizing systemic exposure and off-target cellular interactions is desirable.
Table 2: Cellular Interaction and Toxicity of this compound Delivery Systems
| Component Tested | Cell Type | Toxicity (MTT Assay) | Cellular Uptake |
| Free this compound | Immature Murine Articular Cartilage (IMAC) cells | Low (up to 100 µM) | Not applicable |
| Empty PEA Particles | IMAC cells | Low | Not observed |
| This compound-loaded PEA Particles | IMAC cells | Low | Not observed |
Future Directions and Therapeutic Potential
Unveiling Further Molecular Mechanisms of PPARδ Antagonism by GSK3787
This compound is characterized as a potent, selective, and irreversible antagonist of PPARδ. selleckchem.commedchemexpress.com Its primary mechanism involves forming a covalent bond with a specific cysteine residue (Cys249) within the ligand-binding domain of the PPARδ receptor, leading to its permanent inactivation. selleckchem.com This irreversible action effectively prevents the receptor from being activated by agonists and blocks the transcription of its target genes. Research has demonstrated that this compound antagonizes the agonist-induced expression of PPARδ target genes, such as ANGPTL4 and ADRP, by reducing the receptor's occupancy on the promoter regions of these genes. nih.govnih.gov
While this foundational mechanism is established, future research is needed to elucidate more nuanced aspects of its action. For instance, this compound has been shown to modulate the association of both PPARβ/δ and PPARγ with coregulator peptides. selleckchem.comnih.gov Although its efficacy against PPARγ is markedly lower, the precise implications of this interaction and its potential for off-target effects require further investigation. nih.govnih.gov
Computational and cellular studies have suggested that the interplay between PPARδ agonists and antagonists can shift the receptor's function from gene induction to transrepression. nih.gov A significant future direction is to explore how this compound contributes to this switch and to identify the full spectrum of genes and signaling pathways affected by this transrepression. Understanding this dual functionality is critical for predicting the compound's complete biological effects. Furthermore, resistance to the antagonistic effects of this compound has been observed in certain human lung cancer cell lines (H1838 and A549), and the molecular basis for this resistance remains an important area for future investigation. nih.gov
Expanding the Research Landscape of this compound in Underexplored Disease Contexts
The therapeutic potential of this compound has been preliminarily explored in a few disease models. In oncology, its effects have been assessed across a panel of human cancer cell lines, though it has not consistently demonstrated significant anti-proliferative activity on its own. selleckchem.comnih.gov However, other nuclear receptor modulators have shown efficacy in inhibiting osteosarcoma cell proliferation, suggesting a potential context for this compound. tocris.com
Beyond cancer, this compound has shown promise in inflammatory conditions. Topical application of this compound demonstrated therapeutic efficacy in a mouse model of psoriasis-like skin inflammation, reducing the expression of key inflammatory cytokines. researchgate.net Its role in modulating inflammatory responses has also been investigated in porcine endometrium. nus.edu.sg
Given the widespread expression of PPARδ and its role in metabolism and inflammation, many disease areas remain underexplored. researchgate.net Future research should expand to investigate the utility of this compound in:
Metabolic Syndrome: PPARδ is a known regulator of lipid metabolism and insulin (B600854) sensitivity. While one study noted this compound had no effect on glucose tolerance, its potential impact on dyslipidemia and other facets of metabolic syndrome warrants a more thorough investigation. selleckchem.comresearchgate.net
Chronic Inflammatory and Autoimmune Diseases: Based on its demonstrated anti-inflammatory effects in skin, exploring its utility in conditions like inflammatory bowel disease or rheumatoid arthritis is a logical next step.
Cardiovascular Diseases: PPARs play regulatory roles in cardiovascular health, presenting another potential, yet unexplored, avenue for this compound research. nih.gov
| Cell Line | Cancer Type | Target Gene (ANGPTL4) Antagonism | Target Gene (ADRP) Antagonism | Effect on Cell Proliferation |
|---|---|---|---|---|
| A431 | Skin | Effective | Effective | No change |
| MCF7 | Breast | Effective | N/A (no induction by agonist) | No change |
| Huh7 | Liver | Effective | Effective | No change |
| HepG2 | Liver | Effective | Effective | No change |
| H1838 | Lung | Not Effective | Not Effective | No change |
| A549 | Lung | Not Effective | N/A (no induction by agonist) | No change |
Exploring Synergistic Effects of this compound with Other Modulatory Compounds
The future of many targeted therapies lies in combination strategies that can enhance efficacy and overcome resistance. biospace.com While research into synergistic combinations with this compound is still nascent, preliminary studies provide a foundation. For example, a study on LPS-induced inflammation in pulmonary arteries found that co-incubation of this compound with the PPARδ agonist GW0742 led to a significant reduction in Nos2 mRNA expression, an effect not observed with either compound alone. nih.gov This suggests a complex interplay that could be harnessed to fine-tune inflammatory responses.
Future research should systematically explore the synergistic potential of this compound with other classes of drugs. oncozine.com Potential combinations could include:
Chemotherapeutic Agents and PARP Inhibitors: In oncology, combining this compound with DNA-damaging agents or PARP inhibitors could be explored, as PPARδ has been implicated in cellular metabolism and survival pathways. cancer.govoncology-central.com
Immunotherapies: Given the link between PPARδ and inflammation, combining this compound with immune checkpoint inhibitors could modulate the tumor microenvironment to enhance anti-tumor immune responses. oncozine.com
Other Metabolic Modulators: In the context of metabolic diseases, pairing this compound with drugs that target different pathways (e.g., AMPK activators) could yield greater therapeutic benefits.
Advancements in Targeted Delivery Approaches for this compound
Effective drug delivery is crucial for maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects. wikipedia.org While this compound is orally bioavailable, a significant advantage for systemic administration, targeted delivery approaches could offer substantial benefits for specific applications. medchemexpress.com The effective use of topical this compound in a psoriasis model is a prime example of successful localized delivery. researchgate.net
Future advancements should focus on developing sophisticated delivery systems for this compound. europeanpharmaceuticalreview.com These could include:
Nanoparticle-based Systems: Encapsulating this compound in nanoparticles could control its release and allow for passive or active targeting to tumor sites or areas of inflammation. wikipedia.org Genetically engineered cell membrane-coated nanoparticles could be designed to deliver the compound specifically to inflamed tissues. europeanpharmaceuticalreview.com
Hydrogel Patches: For localized diseases, such as certain cancers or dermatological conditions, developing hydrogel-based patches for sustained local delivery of this compound could concentrate the therapeutic effect and prevent recurrence. nih.gov
These strategies aim to increase the concentration of the medication in the desired tissues, thereby improving efficacy and reducing the potential for off-target effects. wikipedia.org
Considerations for Translational Research and Clinical Development of PPARδ Antagonists
The path from a preclinical compound to a clinically approved drug is fraught with challenges, and the development of PPARδ antagonists is particularly underexplored. nih.govmdpi.com Several key considerations must be addressed for the successful translation of this compound or similar molecules.
A primary concern is the potential for adverse effects stemming from the inhibition of PPARδ's normal physiological functions. researchgate.net PPARδ plays beneficial roles in regulating fatty acid metabolism, improving insulin sensitivity, and exerting anti-inflammatory effects. researchgate.net Long-term systemic antagonism could disrupt these homeostatic processes, and the risk-benefit profile must be carefully evaluated for any target disease.
Furthermore, ensuring receptor specificity is paramount. Although this compound is highly selective for PPARδ, its weak interaction with PPARγ highlights the need for rigorous off-target screening in preclinical models. nih.govresearchgate.net Finally, the role of PPARδ in cancer is complex and appears to be context-dependent, making the design of clinical trials for chemoprevention or cancer therapy challenging. researchgate.net Despite these hurdles, the oral bioavailability of this compound is a significant asset that facilitates its use in in vivo studies and potential clinical development. medchemexpress.comnih.gov Advancing PPARδ antagonists will require a cautious and strategic approach, focusing on diseases with a clear rationale for PPARδ inhibition and identifying biomarkers to predict patient response.
Q & A
Basic Research Questions
What is the primary pharmacological target of GSK3787, and how does it modulate transcriptional activity?
Answer: this compound is a selective, irreversible antagonist of peroxisome proliferator-activated receptor delta (PPARδ) that covalently binds to a cysteine residue in the ligand-binding domain (LBD) of PPARδ . It antagonizes PPARδ-dependent transcriptional activation by inhibiting coactivator recruitment (e.g., TRAP220/DRIP-1) and stabilizing corepressor interactions (e.g., SMRT-ID2) . While it weakly interacts with PPARγ and PPARα at high concentrations, its primary efficacy lies in PPARδ antagonism .
Methodological Insight: Validate PPARδ specificity using PPARδ-knockout models or siRNA-mediated knockdowns to confirm on-target effects .
How can this compound be used to study PPARδ-dependent gene regulation in vitro?
Answer: this compound suppresses ligand-induced PPARδ target genes (e.g., ANGPTL4, ADRP) in cell lines like 3T3-L1 adipocytes and human cancer models. For example, co-treatment with GW0742 (a PPARδ agonist) and this compound in mouse fibroblasts blocks Angptl4 mRNA upregulation .
Methodological Insight: Use qPCR to quantify gene expression changes and chromatin immunoprecipitation (ChIP) to assess PPARδ promoter occupancy .
What experimental models are suitable for investigating this compound’s effects on metabolic pathways?
Answer:
- In vitro: 3T3-L1 adipocytes for lipid metabolism , bovine blastocysts for embryonic development , and THP-1 macrophages for lipid accumulation studies .
- In vivo: Wild-type and Pparδ<sup>-/-</sup> mice to study glucose tolerance and colon-specific PPARδ signaling .
Key Data Table:
| Model | Pathway Studied | Key Findings | Reference |
|---|---|---|---|
| 3T3-L1 cells | Adipogenesis | This compound does not alter ap2 mRNA or Oil Red O staining | |
| THP-1 macrophages | Lipid accumulation | This compound blocks GW9662-induced PLIN2 and CD36 expression |
Advanced Research Questions
How do contradictory findings about this compound’s PPARγ activity impact experimental design?
Answer: this compound exhibits weak PPARγ agonist/antagonist activity in certain contexts (e.g., promoting TRAP220 recruitment to PPARγ LBD) . This dual activity necessitates controls:
- Use PPARγ-specific antagonists (e.g., GW9662) to isolate PPARδ effects .
- Validate findings in PPARγ-knockout models or with transcriptional reporter assays .
What mechanisms explain this compound’s variable effects on cell proliferation across cancer models?
Answer: this compound does not alter proliferation in A549, MCF7, or SW480 cells despite antagonizing PPARδ . This may reflect low PPARδ expression in tumors or compensatory pathways.
Methodological Insight: Combine proliferation assays (BrdU incorporation ) with transcriptomic profiling to identify PPARδ-independent resistance mechanisms .
How can researchers address this compound’s off-target effects on PPARα in metabolic studies?
Answer: this compound weakly activates PPARα at high doses (>1 μM) . Mitigate this by:
- Using low concentrations (≤1 μM) to prioritize PPARδ antagonism .
- Validating results in Pparα<sup>-/-</sup> models or with PPARα-specific inhibitors .
What advanced techniques confirm this compound’s irreversible binding to PPARδ?
Answer:
- TR-FRET assays demonstrate this compound’s inhibition of coactivator peptide dissociation from PPARδ LBD .
- Crystallography/molecular docking can map covalent interactions with the cysteine residue .
Data Contradictions and Resolution
Table 1: Discrepancies in this compound’s Effects on Gene Expression
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
